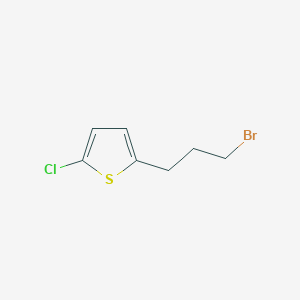
2-(3-Bromopropyl)-5-chlorothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromopropyl)-5-chlorothiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings. This compound is characterized by the presence of a bromopropyl group at the second position and a chlorine atom at the fifth position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)-5-chlorothiophene typically involves the bromination of 3-propylthiophene followed by chlorination. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of the bromine and chlorine atoms at the desired positions on the thiophene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Bromopropyl)-5-chlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the thiophene ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
- Substituted thiophenes with various functional groups.
- Sulfoxides and sulfones from oxidation reactions.
- Dehalogenated thiophenes from reduction reactions.
Applications De Recherche Scientifique
2-(3-Bromopropyl)-5-chlorothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-(3-Bromopropyl)-5-chlorothiophene involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl and chlorothiophene moieties can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular pathways involved in signal transduction, affecting cellular functions and processes.
Comparaison Avec Des Composés Similaires
- 2-(3-Bromopropyl)thiophene
- 5-Chlorothiophene
- 2-Bromo-5-chlorothiophene
Comparison: 2-(3-Bromopropyl)-5-chlorothiophene is unique due to the presence of both bromopropyl and chlorine substituents on the thiophene ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to similar compounds with only one substituent. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H8BrClS |
|---|---|
Poids moléculaire |
239.56 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-5-chlorothiophene |
InChI |
InChI=1S/C7H8BrClS/c8-5-1-2-6-3-4-7(9)10-6/h3-4H,1-2,5H2 |
Clé InChI |
CMHFTAPZJCGXOI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Cl)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13179473.png)

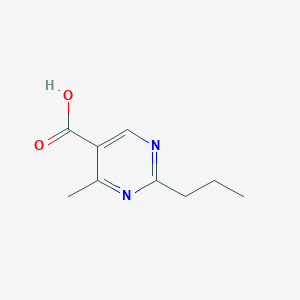
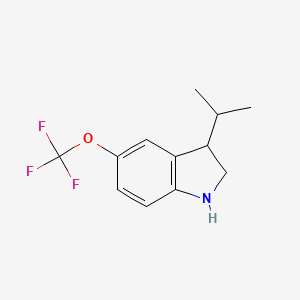

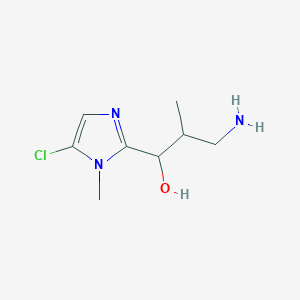
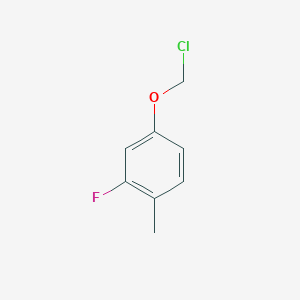

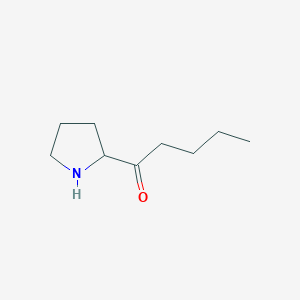
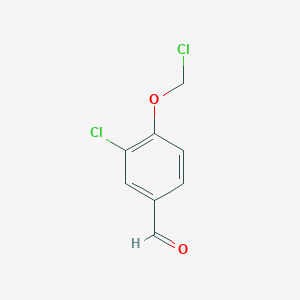
![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)

![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
